A Comprehensive Technical Guide to 2,3,6-Trichlorobenzaldehyde
A Comprehensive Technical Guide to 2,3,6-Trichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichlorobenzaldehyde, with the CAS number 4659-47-6 , is a chlorinated aromatic aldehyde.[1][2][3] It serves as a significant intermediate in the synthesis of various organic compounds. Its chemical structure, featuring a benzaldehyde (B42025) ring substituted with three chlorine atoms, imparts specific reactivity that makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations, with a focus on its relevance to research and development.
Physicochemical and Spectroscopic Data
2,3,6-Trichlorobenzaldehyde is a solid at room temperature, often appearing as needles when crystallized from petroleum ether.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 4659-47-6 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₃O | [1][2][3] |
| Molecular Weight | 209.46 g/mol | [1] |
| Melting Point | 87-89 °C | |
| Appearance | Needles from petroleum ether | [1] |
| Solubility | Very soluble in ether, acetone, benzene, and hot petroleum ether; slightly soluble in petroleum ether. | [1] |
| InChI Key | AURSMWWOMOVHBM-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC(=C(C(=C1Cl)C=O)Cl)Cl | [1] |
Spectroscopic Data Summary
| Spectrum Type | Key Features/Notes |
| ¹H NMR | Aromatic protons and an aldehyde proton signal are expected. The exact chemical shifts and coupling constants are influenced by the chlorine substitution pattern. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon and the aromatic carbons are characteristic. The positions of the chlorine atoms significantly affect the chemical shifts of the aromatic carbons. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of three chlorine atoms.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the carbonyl group (C=O) of the aldehyde and the C-Cl bonds, as well as bands related to the aromatic ring. |
Synthesis
The synthesis of 2,3,6-trichlorobenzaldehyde is not as commonly documented in detail as some of its isomers. However, a general and plausible method for its synthesis is through the formylation of 1,2,3-trichlorobenzene (B84244). Formylation of aromatic compounds can be achieved through various methods, with the Vilsmeier-Haack and Gattermann reactions being common examples.
A potential synthetic pathway would involve the electrophilic substitution of a formyl group onto the 1,2,3-trichlorobenzene ring. The directing effects of the chlorine atoms will influence the position of the incoming formyl group.
Caption: General synthesis workflow for 2,3,6-Trichlorobenzaldehyde.
Experimental Protocol: General Vilsmeier-Haack Formylation (Illustrative)
The following is a generalized protocol for the Vilsmeier-Haack reaction, which could be adapted for the synthesis of 2,3,6-trichlorobenzaldehyde from 1,2,3-trichlorobenzene. This is an illustrative protocol and would require optimization for this specific substrate.
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Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C.
-
Allow the mixture to stir at 0°C for an additional 30-60 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 1,2,3-trichlorobenzene (1 equivalent) in a minimal amount of an appropriate solvent (e.g., dichloromethane).
-
Slowly add the solution of 1,2,3-trichlorobenzene to the pre-formed Vilsmeier reagent at 0°C with continuous stirring.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and carefully poured onto crushed ice to hydrolyze the intermediate.
-
The aqueous solution is then neutralized with a base, such as sodium acetate (B1210297) or sodium hydroxide (B78521) solution.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
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The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.
Applications in Research and Drug Development
2,3,6-Trichlorobenzaldehyde primarily serves as a chemical intermediate. Its utility in drug development stems from its ability to be incorporated into more complex molecular scaffolds.
One notable application is in the synthesis of precursors to potential therapeutic agents. For instance, its isomer, 2,3,5-trichlorobenzaldehyde, has been used in the synthesis of an α-keto amide, which is a key intermediate for a sodium channel blocker.[4] While direct applications of the 2,3,6-isomer in marketed drugs are not widely documented, its structural motifs are of interest in medicinal chemistry for creating analogs of known bioactive molecules. For example, the related 2,3-dichlorobenzaldehyde (B127699) is a key starting material for the synthesis of the antihypertensive drug Felodipine (B1672334) and the antiepileptic drug Lamotrigine (B1674446).[5][6][7][8][9][10][11][12][13][14]
Caption: Logical workflow for the use of 2,3,6-Trichlorobenzaldehyde in drug discovery.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific biological activities or the direct involvement of 2,3,6-trichlorobenzaldehyde in cellular signaling pathways. Its biological effects are likely to be studied in the context of the larger molecules synthesized from it. As a reactive aldehyde, it could potentially interact with biological macromolecules, but specific targets have not been identified. Studies on the parent compound, benzaldehyde, have explored its cytotoxic and apoptotic effects, but similar detailed studies on this chlorinated derivative are not readily found.[15]
Safety and Handling
2,3,6-Trichlorobenzaldehyde is classified as a corrosive substance. It can cause severe skin burns and eye damage. Inhalation may lead to toxic pneumonitis.[1] Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated fume hood.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
Conclusion
2,3,6-Trichlorobenzaldehyde is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and materials science. While detailed biological studies and specific, optimized synthesis protocols are not extensively documented in readily accessible literature, its structural relationship to key intermediates in established pharmaceutical syntheses underscores its potential. Researchers working with this compound should exercise appropriate caution due to its corrosive nature and consult safety data sheets for detailed handling procedures. Further research into its reactivity and potential biological activities could unveil new applications for this versatile molecule.
References
- 1. 2,3,6-Trichlorobenzaldehyde | C7H3Cl3O | CID 20781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,6-Trichlorobenzaldehyde [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. 2,3,6-Trifluorobenzaldehyde | C7H3F3O | CID 517845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102285911B - Method for preparing felodipine - Google Patents [patents.google.com]
- 6. Felodipine 3,5-DiMethyl Ester synthesis - chemicalbook [chemicalbook.com]
- 7. Felodipine synthesis - chemicalbook [chemicalbook.com]
- 8. CN101613280B - Preparation method of felodipine synthetic intermediate methyl 2-(2,3-dichlorobenzylidine)acetoacetate - Google Patents [patents.google.com]
- 9. US5942624A - Manufacturing process for felodipine - Google Patents [patents.google.com]
- 10. mansapublishers.com [mansapublishers.com]
- 11. WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. researchgate.net [researchgate.net]
- 14. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 15. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
